4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one is an organic compound characterized by the presence of an iodomethyl group and a phenyl group attached to a dioxolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the iodination of a suitable precursor using iodine or an iodine-containing reagent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would be integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolones, while oxidation and reduction reactions produce corresponding carbonyl and alcohol derivatives, respectively.
Scientific Research Applications
4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The phenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Iodomethyl)tetrahydro-2H-pyran: Similar structure but with a tetrahydropyran ring instead of a dioxolone ring.
Iodomethane: A simpler compound with only an iodomethyl group attached to a methane molecule
Uniqueness
4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one is unique due to the combination of its iodomethyl and phenyl groups attached to a dioxolone ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
93034-36-7 |
---|---|
Molecular Formula |
C10H7IO3 |
Molecular Weight |
302.06 g/mol |
IUPAC Name |
4-(iodomethyl)-5-phenyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C10H7IO3/c11-6-8-9(14-10(12)13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
JUBKLILXSCNVRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)O2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.